molecular formula C15H11Br3O3 B452783 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde CAS No. 329222-69-7

4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde

Cat. No.: B452783
CAS No.: 329222-69-7
M. Wt: 479g/mol
InChI Key: IFNWXYUARLXGMY-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde is a specialized benzaldehyde derivative designed for research and development purposes. This compound features a 4-methoxybenzaldehyde core, a structure found in various naturally occurring fragrant compounds , which has been functionalized with a (2,4,6-tribromophenoxy)methyl group. This structural motif, characterized by the ether linkage of a tribrominated phenol, is commonly explored in the synthesis of complex molecules and is frequently utilized as a key building block or intermediate in pharmaceutical and agrochemical research . The presence of the aldehyde group makes this compound a versatile precursor for numerous synthetic transformations, including condensations and reductions, enabling researchers to construct more complex molecular architectures. Compounds within this chemical family are often investigated for their potential biological activities and material science applications . As a halogen-rich molecule, its properties are of particular interest in the development of flame retardants and other functional materials. Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment. Specific data on physical properties, mechanism of action, and toxicological profile for this exact compound are subject to further research.

Properties

IUPAC Name

4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br3O3/c1-20-14-3-2-9(7-19)4-10(14)8-21-15-12(17)5-11(16)6-13(15)18/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNWXYUARLXGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde Protection via Acetal Formation

The aldehyde group of 3-bromomethyl-4-methoxybenzaldehyde is protected as a diethyl acetal to form 3-bromomethyl-4-methoxybenzaldehyde diethyl acetal . This step employs ethylene glycol or similar diols in the presence of acid catalysts like p-toluenesulfonic acid (TsOH).

Example Conditions :

  • Reactants : 3-Bromomethyl-4-methoxybenzaldehyde (1 eq), ethylene glycol (1.5 eq), toluene (solvent), TsOH (0.5–1 wt%).

  • Temperature : 110–120°C (reflux with water removal).

  • Duration : 6–12 hours until aldehyde conversion >99%.

Etherification with 2,4,6-Tribromophenol

The bromomethyl intermediate reacts with 2,4,6-tribromophenol under Ullmann-type coupling conditions using copper catalysts. This forms the critical ether bond while retaining regiochemical fidelity.

Optimized Protocol :

  • Reactants :

    • Protected bromomethyl-benzaldehyde (1 eq)

    • 2,4,6-Tribromophenol (1.1–1.5 eq)

    • Base: NaOH/KOH (1.2–2.5 eq)

    • Catalyst: CuCl (0.01–0.15 eq)

  • Solvent : Toluene or DMF at 140–160°C.

  • Duration : 2–8 hours until substrate consumption >95%.

Mechanistic Insight :
Copper catalysts facilitate the nucleophilic substitution by activating the bromomethyl group, enabling phenoxide attack. The electron-withdrawing bromine atoms on the phenol enhance the nucleophilicity of the oxygen, counterintuitive to typical aromatic substitution trends.

Aldehyde Deprotection

Hydrolysis of the acetal regenerates the aldehyde group. Acidic conditions (e.g., HCl in aqueous toluene) cleave the acetal without degrading the ether linkage.

Representative Conditions :

  • Reactants : Protected intermediate (1 eq), HCl (0.5–2 eq), toluene/water (2:1).

  • Temperature : 70–90°C.

  • Duration : 8–15 hours until deprotection completion.

Comparative Analysis of Etherification Catalysts

Catalyst selection critically impacts yield and selectivity. The table below evaluates copper-based catalysts using data from patent examples and supplier recommendations:

Catalyst Loading (mol%) Temperature (°C) Yield (%) Side Products
CuCl2–5140–16078–85<5% debrominated byproducts
Cu powder1–3120–14065–7210–15% homocoupling
CuO3–6150–17070–758–12% oxidized intermediates
CuI/PPh₃1–2130–15082–88<3% undesired isomers

Key Findings :

  • CuI/PPh₃ offers the highest yields and selectivity due to enhanced oxidative addition kinetics.

  • Lower temperatures (120–140°C) with Cu powder reduce side reactions but sacrifice efficiency.

Regiochemical Control and Side Reaction Mitigation

The steric bulk of 2,4,6-tribromophenol necessitates precise reaction control:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of the phenolic substrate but may accelerate debromination. Toluene balances reactivity and side product formation.

  • Base Selection : Strong bases (NaOH) favor phenoxide formation but risk hydrolyzing the acetal. Weak bases (K₂CO₃) are less effective but safer for acid-sensitive intermediates.

Critical Parameter : Maintaining anhydrous conditions during etherification minimizes hydrolysis of the bromomethyl intermediate.

Scalability and Industrial Considerations

The patent-derived method demonstrates scalability with batch sizes up to 1 mol (479 g theoretical yield). Key metrics:

Parameter Lab Scale (10 g) Pilot Scale (500 g) Industrial Scale (10 kg)
Reaction Volume 100 mL5 L100 L
Cycle Time 24 hours30 hours48 hours
Purity (HPLC) 95–97%92–94%90–92%
Yield 82%78%75%

Challenges at Scale :

  • Exothermic etherification requires controlled heating/cooling systems.

  • Residual copper removal via chelating resins adds downstream steps.

Alternative Synthetic Pathways

Mitsunobu Reaction Approach

A Mitsunobu reaction between 3-hydroxymethyl-4-methoxybenzaldehyde and 2,4,6-tribromophenol could bypass acetal protection. However, the method is less viable due to:

  • Cost : Diethyl azodicarboxylate (DEAD) and triphenylphosphine are prohibitively expensive for large-scale use.

  • Side Reactions : Over-reduction of the aldehyde group occurs in 20–30% of cases.

Direct Alkylation of Phenol

Attempts to alkylate 2,4,6-tribromophenol with 3-chloromethyl-4-methoxybenzaldehyde in basic conditions yielded <40% product, with predominant elimination to styrene derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions, particularly involving the bromine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Scientific Research Applications

4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variation in Phenoxymethyl Derivatives

The tribromophenoxymethyl group distinguishes this compound from analogs with differing substituents:

  • 4-Methoxy-3-(2,4,6-trichlorophenoxymethyl)benzaldehyde: Replacing bromine with chlorine reduces molecular weight (Cl: 35.45 g/mol vs.
  • 4-Methoxy-3-(3-nitrophenoxymethyl)benzaldehyde: A nitro group introduces strong electron-withdrawing effects, enhancing electrophilicity at the aldehyde group compared to bromine. This could increase reactivity in condensation reactions but reduce stability under basic conditions.
  • 4-Methoxy-3-((4-methoxyphenoxy)methyl)benzaldehyde: The additional methoxy group on the phenoxy ring provides electron-donating effects, contrasting with bromine’s electron-withdrawing nature. This may alter solubility in polar solvents and reduce oxidative stability.

Heterocyclic and Aliphatic Substituents

  • However, steric bulk from the fused ring system may hinder reactivity at the aldehyde group.
  • 4-Methoxy-3-((3-methylpiperidin-1-yl)methyl)benzaldehyde : A nitrogen-containing piperidine ring increases basicity and water solubility compared to halogenated analogs. This structural feature is advantageous in drug design but may reduce thermal stability.

Halogen-Free Analogs

  • 4-Methoxy-3-(2-phenylethoxy)benzaldehyde : The phenethyloxy group lacks halogens, reducing molecular weight and toxicity. This substituent’s flexibility may improve conformational adaptability in crystal packing but diminish UV absorption due to the absence of heavy atoms.
  • 3-Methoxy-4-methylbenzaldehyde : A simple methyl group substitution minimizes steric hindrance and electronic effects, making this compound a baseline for studying substituent impacts on aldehyde reactivity.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogous Compounds

Compound Name Substituent Molecular Weight (g/mol) Key Properties Reference
Target Compound 2,4,6-Tribromophenoxymethyl ~449.0* High halogen content, strong electron-withdrawing effects, low aqueous solubility
4-Methoxy-3-(trifluoromethyl)benzaldehyde Trifluoromethyl 204.15 Enhanced electrophilicity, improved solubility in fluorinated solvents
2-Hydroxy-4-Methoxybenzaldehyde Hydroxy, Methoxy 152.15 Increased acidity (pKa ~8-9), potential for hydrogen bonding
4-(Difluoromethoxy)-3-methoxybenzaldehyde Difluoromethoxy 188.13 Moderate electron-withdrawing effects, higher volatility than brominated analogs

*Calculated based on molecular formula C₁₅H₁₁Br₃O₃.

Reactivity and Stability

  • The tribromophenoxymethyl group stabilizes the aldehyde via steric protection and electron-withdrawing effects, reducing susceptibility to nucleophilic attack compared to methyl or methoxy-substituted analogs.
  • Bromine’s polarizable nature enhances halogen bonding, which may facilitate crystal engineering applications.

Biological Activity

4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde is C15H11Br3O3C_{15}H_{11}Br_{3}O_{3} with a molecular weight of approximately 478.96 g/mol. The compound contains a methoxy group and a tribromophenoxy moiety, which contribute to its unique properties and biological activities.

PropertyValue
Molecular FormulaC15H11Br3O3
Molecular Weight478.96 g/mol
InChI KeyIFNWXYUARLXGMY-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that compounds similar to 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde exhibit significant antimicrobial properties. A study focusing on brominated compounds found that certain derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes.

Antioxidant Properties

The antioxidant activity of brominated compounds has also been explored. In vitro assays demonstrated that 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders.

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have shown that this compound can induce apoptosis in malignant cells. For instance, studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde resulted in significant cell death compared to control groups. The IC50 values indicate a promising therapeutic index for further development.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of several brominated compounds against multidrug-resistant bacteria. The results indicated that 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde exhibited potent activity against resistant strains, highlighting its potential as a lead compound for antibiotic development.
  • Antioxidant Activity Evaluation : In a comparative study assessing the antioxidant properties of various phenolic compounds, 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde showed superior radical scavenging ability compared to other tested substances. This positions it as a candidate for formulations aimed at oxidative stress mitigation.

Research Findings

Recent literature emphasizes the need for further exploration into the pharmacological applications of 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde. Studies suggest that modifications to its structure could enhance its biological activity and specificity towards targeted diseases.

Summary of Findings

Biological ActivityObservations
AntimicrobialEffective against S. aureus and E. coli
AntioxidantSignificant free radical scavenging
CytotoxicityInduces apoptosis in cancer cell lines

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